![molecular formula C18H17NO2S B2938133 (2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097940-35-5](/img/structure/B2938133.png)
(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide
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Description
(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide, also known as BP-897, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzamide derivatives and has been shown to have potential applications in the field of neuroscience.
Scientific Research Applications
Synthesis and Antinociceptive Activity
(2E)-N-[3-(1-benzofuran-2-yl)propyl]-3-(thiophen-3-yl)prop-2-enamide and its derivatives have been synthesized and studied for their antinociceptive activity. Specifically, 2-{[5-Aryl-2-oxofuran-3(2H)-ylidene]amino}thiophene-3-carboxylic acid derivatives were reacted with substituted amines to yield new compounds. These compounds were investigated for their potential antinociceptive effects, highlighting the application of this chemical structure in pain management research (Shipilovskikh et al., 2020).
Antimicrobial Screening
Derivatives of this compound have been synthesized and screened for antimicrobial activity. A series of novel 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives showed promising antibacterial activity against a panel of pathogenic microorganisms, indicating the potential use of these compounds in developing new antimicrobial agents (Idrees et al., 2019).
Crystal Structure Analysis
The crystal structure of compounds related to this compound has been analyzed to provide insights into their molecular configuration, which is crucial for understanding their biological activity and developing new pharmaceuticals. One study detailed the crystal structure of a closely related compound, providing data on hydrogen bonds and π···π interactions between rings, which are essential for designing drugs with specific biological activities (Sharma et al., 2016).
Cognitive Enhancing Agents
Derivatives of this compound have been evaluated for their antiamnestic (anti-amnesia) and antihypoxic (protection against low oxygen) activities. These studies suggest potential applications in developing treatments for cognitive disorders, indicating the importance of this chemical structure in neuroscience research (Ono et al., 1995).
properties
IUPAC Name |
(E)-N-[3-(1-benzofuran-2-yl)propyl]-3-thiophen-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c20-18(8-7-14-9-11-22-13-14)19-10-3-5-16-12-15-4-1-2-6-17(15)21-16/h1-2,4,6-9,11-13H,3,5,10H2,(H,19,20)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXDUPHFCYIXQE-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C=CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)/C=C/C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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